molecular formula C15H19ClN2O2 B5559300 N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide

N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide

Cat. No.: B5559300
M. Wt: 294.77 g/mol
InChI Key: IJRUXHCLYHQWLZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.1135055 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide derivatives have been found to have significant anticancer properties. A study by Turan-Zitouni et al. (2018) synthesized novel derivatives of this compound and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). Some compounds showed high antitumor efficiency against MCF-7 and caused significant apoptosis in A549 cells at lower concentrations than cisplatin, a common chemotherapy drug (Turan-Zitouni et al., 2018).

Antimicrobial Activity

Research by Fuloria et al. (2009) focused on the synthesis of various derivatives of this compound and their antimicrobial evaluation. These compounds were tested for their antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (Fuloria et al., 2009).

Analgesic Properties

A study by Leite et al. (1999) investigated the analgesic profile of novel N-containing heterocycle derivatives, which included arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide. This research aimed to synthesize and evaluate new compounds for their potential analgesic properties, indicating the potential use of this compound derivatives in pain management (Leite et al., 1999).

Anti-Diabetic Potential

Karrouchi et al. (2021) conducted a study on the anti-diabetic potential of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that this compound is a potent α-glucosidase inhibitor, suggesting its potential in managing diabetes (Karrouchi et al., 2021).

Corrosion Inhibition

Research by Singh et al. (2021) investigated hydroxy acetophenone derivatives, including N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide, as corrosion inhibitors. This study found that these compounds effectively protect against corrosion in various environments, indicating potential applications in material science and engineering (Singh et al., 2021).

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)11-17-18-14(19)10-15(20)8-2-1-3-9-15/h4-7,11,20H,1-3,8-10H2,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRUXHCLYHQWLZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NN=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CC(=O)N/N=C/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.